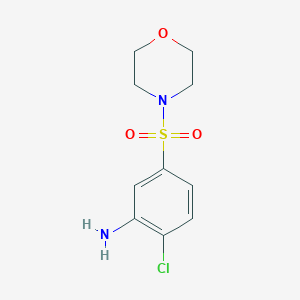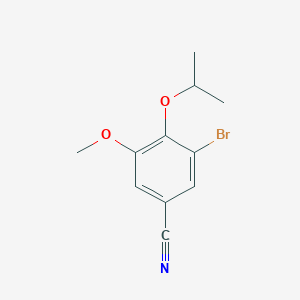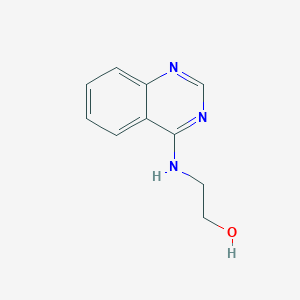
2-(Quinazolin-4-ylamino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(Quinazolin-4-ylamino)ethanol” is a compound that belongs to the class of quinazoline derivatives . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been associated with a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .
Synthesis Analysis
Quinazoline derivatives are synthesized using various methods, which are categorized into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Other reactions such as Oxidative cyclization, Reagent refluxing, and One-pot synthesis are also used .Molecular Structure Analysis
The molecular structure of “2-(Quinazolin-4-ylamino)ethanol” is represented by the formula C10H11N3O . Quinazoline is a nitrogen-containing fused heterocycle, and with additional carbonyl linkage, it forms two different quinazolinones .Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions. For instance, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, has become a powerful tool for the synthesis of quinazoline derivatives .科学研究应用
Antiviral Research
Quinazoline derivatives have been explored for their potential antiviral properties. A study utilized microwave technology to synthesize (quinazolin-4-ylamino)methylphosphonate derivatives, which may have applications in antiviral drug development .
Enzyme Inhibition
Some quinazolinone compounds have shown promising α-glucosidase inhibitory activity, which is significant in the treatment of diabetes and other metabolic disorders. Specific derivatives exhibited notable inhibitory effects, suggesting potential applications in enzyme inhibition research .
Biological Activity Studies
The biological activities of quinazoline derivatives are a significant area of research due to their diverse therapeutic potentials. Recent advances in this field focus on synthesizing new derivatives and investigating their biological activities, including anticancer, antibacterial, and anti-inflammatory effects .
Antibiotic Resistance
New quinazolinone derivatives have been synthesized to combat antibiotic resistance, a critical issue in modern medicine. Some compounds demonstrated broad-spectrum antimicrobial effects while maintaining a safe profile on human cell lines, indicating their potential use in developing new antibiotics .
作用机制
Target of Action
Quinazoline and quinazolinone derivatives, such as 2-(Quinazolin-4-ylamino)ethanol, have been noted for their wide range of biopharmaceutical activities . These compounds are considered significant in medicinal chemistry, serving as building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . .
Mode of Action
Quinazoline and quinazolinone derivatives are known to interact with various biological targets, leading to a range of effects such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic .
Biochemical Pathways
Quinazoline and quinazolinone derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Quinazoline and quinazolinone derivatives are known to have a range of effects due to their interaction with various biological targets .
安全和危害
未来方向
Quinazoline derivatives continue to draw attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on synthesizing a variety of quinazoline compounds with different biological activities and exploring their potential applications in biology, pesticides, and medicine .
属性
IUPAC Name |
2-(quinazolin-4-ylamino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-6-5-11-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7,14H,5-6H2,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGHRZZPHNOWQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279569 |
Source


|
| Record name | 2-(quinazolin-4-ylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinazolin-4-ylamino)ethanol | |
CAS RN |
5423-59-6 |
Source


|
| Record name | NSC13215 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(quinazolin-4-ylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



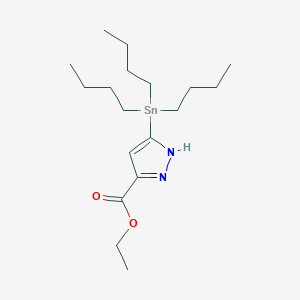
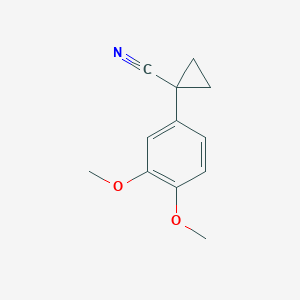

![1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B181797.png)
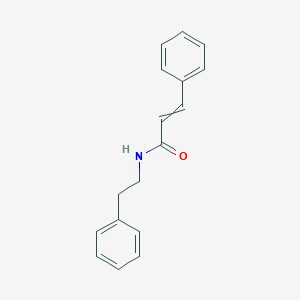
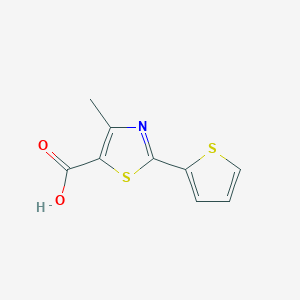
![[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] (E)-3-phenylprop-2-enoate](/img/structure/B181801.png)

![4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B181804.png)
